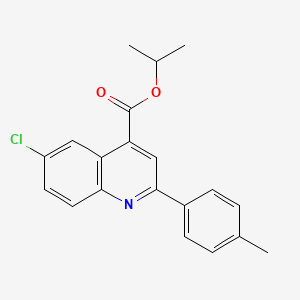![molecular formula C19H21FN2O3 B5750033 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)
1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine, also known as FMP, is a compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor antagonist and a dopamine receptor partial agonist. This dual activity may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to affect various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of certain receptors such as the 5-HT1A receptor and the D2 receptor. These effects may contribute to its therapeutic potential in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for certain receptors. This allows for more specific and targeted studies. However, one limitation is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
1. Further studies are needed to fully understand the mechanism of action of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine and its effects on neurotransmitters and receptors in the brain.
2. Clinical trials are needed to determine the safety and efficacy of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in the treatment of various diseases.
3. Studies are needed to determine the potential use of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in combination with other drugs for enhanced therapeutic effects.
4. Further studies are needed to investigate the potential use of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is a compound that has shown promising results in preclinical studies for its potential use in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and its potential use in clinical settings.
合成法
The synthesis of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified through column chromatography to obtain pure 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine.
科学的研究の応用
1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential use in the treatment of various diseases such as depression, anxiety, and schizophrenia. In preclinical studies, 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has shown to have anxiolytic and antidepressant effects. It has also been shown to have antipsychotic properties in animal models of schizophrenia.
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-16-8-6-15(7-9-16)21-10-12-22(13-11-21)19(23)14-25-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEKFBIDDRXUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

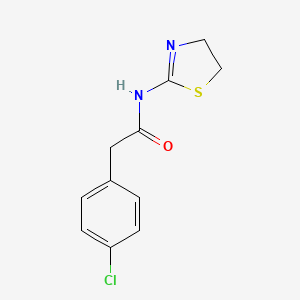

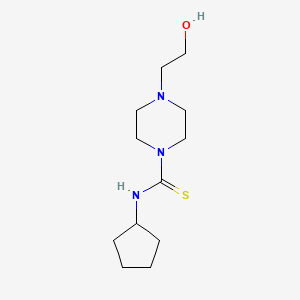
![(2-aminoethyl)[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5749977.png)
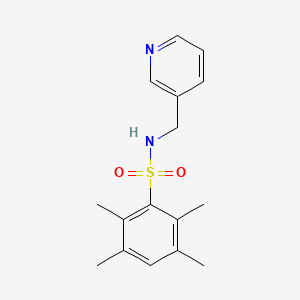
![5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)

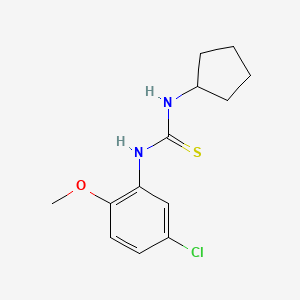
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)

![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)
